molecular formula C10H10F2O2 B2782058 (2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid CAS No. 2248172-45-2

(2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid

Cat. No.: B2782058
CAS No.: 2248172-45-2
M. Wt: 200.185
InChI Key: QSENWPQBQUXVKU-ZCFIWIBFSA-N
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Description

(2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluoro-4-methylbenzene.

    Functional Group Introduction:

    Chiral Center Formation: The formation of the chiral center at the 2-position can be accomplished using asymmetric synthesis techniques, such as chiral auxiliaries or catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or pain signaling.

Comparison with Similar Compounds

    (2R)-2-(2,5-Difluorophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    (2R)-2-(4-Methylphenyl)propanoic acid: Lacks the fluorine atoms, which can influence its chemical stability and interactions.

Uniqueness:

  • The presence of both fluorine atoms and a methyl group on the phenyl ring makes (2R)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid unique in terms of its chemical properties and potential applications.

Properties

IUPAC Name

(2R)-2-(2,5-difluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-9(12)7(4-8(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSENWPQBQUXVKU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1F)[C@@H](C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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